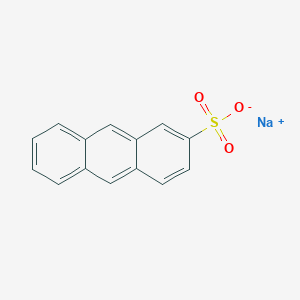
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene is a chemical compound with the molecular formula C11H6F10 It is a derivative of cycloheptatriene, where two hydrogen atoms at the 7th position are replaced by pentafluoroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene typically involves the reaction of cycloheptatriene with pentafluoroethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with pentafluoroethyl groups. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency and yield. The process may include steps such as purification and isolation of the final product to ensure its quality and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used in substitution reactions under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene exerts its effects involves interactions with specific molecular targets and pathways. The pentafluoroethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and lead to specific biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatriene: The parent compound without the pentafluoroethyl groups.
1,3,5-Cycloheptatriene, 7,7-dimethyl-: A similar compound where the substituents are methyl groups instead of pentafluoroethyl groups.
1,3,5-Cycloheptatriene, 7,7-diphenyl-: Another derivative with phenyl groups as substituents.
Uniqueness
7,7-Bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene is unique due to the presence of pentafluoroethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
17838-67-4 |
|---|---|
Formule moléculaire |
C11H6F10 |
Poids moléculaire |
328.15 g/mol |
Nom IUPAC |
7,7-bis(1,1,2,2,2-pentafluoroethyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H6F10/c12-8(13,10(16,17)18)7(5-3-1-2-4-6-7)9(14,15)11(19,20)21/h1-6H |
Clé InChI |
OCYGMFZKMOPBHY-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(C=C1)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
SMILES canonique |
C1=CC=CC(C=C1)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Synonymes |
7,7-Bis(pentafluoroethyl)-1,3,5-cycloheptatriene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)



![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)



